Mavodelpar was developed as part of research efforts to find effective treatments for conditions related to mitochondrial dysfunction. Its classification as a PPAR delta agonist places it within a group of compounds that modulate metabolic processes and have implications in various diseases, including obesity, diabetes, and muscle disorders .
The synthesis of Mavodelpar involves several chemical reactions that typically include the formation of key intermediates followed by specific modifications to achieve the desired molecular structure. While detailed synthetic procedures are proprietary, general methods for synthesizing PPAR delta agonists often include:
Technical details regarding the exact reagents and conditions used in each step are typically found in proprietary literature or patent filings associated with the compound's development.
Mavodelpar has a complex molecular structure characterized by specific functional groups that facilitate its interaction with PPAR delta receptors. The chemical formula for Mavodelpar is , and its molecular weight is approximately 313.38 g/mol. The structural representation includes:
The three-dimensional conformation of Mavodelpar allows it to fit into the ligand-binding pocket of the PPAR delta receptor effectively.
Mavodelpar undergoes various chemical reactions that can be categorized into:
These reactions highlight the importance of both chemical stability and biological activity in drug design.
Mavodelpar exhibits several notable physical and chemical properties:
These properties are essential for formulation development and therapeutic application.
Mavodelpar has potential applications in various scientific fields:
Ongoing clinical trials aim to further elucidate its efficacy and safety across these applications .
Mavodelpar (REN001) is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist belonging to the chemical class of aryloxyalkanoic acids. Its molecular structure (C₃₁H₃₀FNO₅) features a distinctive alkyne group and fluorine-substituted aromatic rings that facilitate high-affinity interactions with the PPARδ ligand-binding domain (LBD) [5] [7]. The compound’s extended hydrophobic tail occupies the PPARδ ligand-binding pocket, forming van der Waals interactions with Leu294, Val312, and Ile328 residues. Meanwhile, the carboxylic acid moiety establishes critical hydrogen bonds with Tyr437 and His413 in the activation function-2 (AF-2) helix, stabilizing the active conformation of the receptor [7] [10]. This specific binding mode induces a coactivator recruitment surface, enabling transcriptional activation. Notably, Mavodelpar exhibits >100-fold selectivity for PPARδ over PPARα and PPARγ isoforms due to steric complementarity with the PPARδ LBD cavity, which accommodates its bulky trifluoromethylphenyl substituent [5] [10].
Upon binding, Mavodelpar induces conformational changes in PPARδ that promote dissociation of corepressors (e.g., NCoR/SMRT) and recruitment of coactivators (e.g., PGC1α, CBP/p300). The activated PPARδ-retinoid X receptor (RXR) heterodimer binds to peroxisome proliferator response elements (PPREs) in regulatory regions of target genes [7] [10]. Transcriptomic analyses in skeletal muscle cells reveal that Mavodelpar significantly upregulates:
This coordinated induction establishes a positive feedback loop, amplifying oxidative capacity. In primary mitochondrial myopathy (PMM) patient-derived myotubes, 24-week Mavodelpar treatment increased mitochondrial content by 45% (p=0.008) and citrate synthase activity by 32% (p=0.012), confirming enhanced organelle biogenesis [1] [9].
Mavodelpar-activated PPARδ directly transactivates genes governing lipid metabolism. Chromatin immunoprecipitation sequencing (ChIP-seq) demonstrates PPARδ enrichment at promoters of:
Table 1: Mavodelpar-Mediated Gene Expression Changes in Human Skeletal Muscle
Gene Symbol | Fold Change | Function | Biological Effect |
---|---|---|---|
PPARGC1A | +3.2* | Mitochondrial biogenesis coactivator | Increased mitochondrial density |
CPT1B | +4.1* | Fatty acid transport into mitochondria | Enhanced β-oxidation capacity |
PDK4 | +3.7* | Inhibition of pyruvate dehydrogenase | Substrate shift from glucose to fatty acids |
UCP3 | +2.3* | Mitochondrial uncoupling protein | Reduced ROS generation |
Statistically significant vs. placebo (p<0.01) [1] [9] [10]
Consequently, Mavodelpar-treated myocytes exhibit 67% increased palmitate oxidation rates (p<0.001) and 41% reduction in intramyocellular lipid accumulation. This substrate shift preserves glucose for neural tissues and reduces lactate production—a critical benefit for patients with mitochondrial myopathies who frequently experience lactic acidosis [1] [9].
Mavodelpar enhances electron transport chain (ETC) efficiency through multiple mechanisms. In fibroblasts from PMM patients with complex I deficiency (NDUFV1 mutations), Mavodelpar (1µM, 72h) increased oxygen consumption rate (OCR) by 38% (p=0.003) and maximal respiratory capacity by 52% (p=0.001) [1] [3]. This improvement correlates with upregulation of:
Notably, Mavodelpar reduces reactive oxygen species (ROS) generation by 33% (p=0.007) in patient myotubes through induction of uncoupling protein 3 (UCP3) and antioxidant enzymes (SOD2, +2.4-fold; GPX1, +1.9-fold). This ROS mitigation prevents oxidative damage to mitochondrial membranes and mtDNA, preserving ETC integrity [3] [9].
In tissues with impaired oxidative phosphorylation, Mavodelpar increases ATP production through both genomic and non-genomic mechanisms. In vivo ³¹P-magnetic resonance spectroscopy (MRS) in PMM patients revealed a 28% increase in phosphocreatine (PCr) recovery rate (p=0.015) and 22% higher ATP/ADP ratio (p=0.022) after 24 weeks of treatment [1]. This translates to functional improvements:
Table 2: Mavodelpar Effects on Bioenergetic Parameters in Clinical Studies
Parameter | Baseline | Post-Treatment | Change (%) | p-value |
---|---|---|---|---|
ATP synthesis rate | 18.3 µmol/min/kg | 22.4 µmol/min/kg | +22.4% | 0.022 |
Phosphocreatine recovery | 0.024 min⁻¹ | 0.031 min⁻¹ | +28.3% | 0.015 |
Resting lactate | 3.8 mmol/L | 2.7 mmol/L | -29.0% | 0.009 |
6MWT distance | 325 m | 413 m | +27.1% | 0.002 |
Data from Phase 1b studies in primary mitochondrial myopathy patients [1] [4] [9]
The ATP restoration is particularly significant in skeletal muscle and neurons, which exhibit the highest energy deficits in mitochondrial disorders. Mechanistically, Mavodelpar increases mitochondrial cristae density (+39%; p<0.001) and enhances F₁F₀-ATP synthase dimerization, improving proton gradient utilization efficiency [3].
Mavodelpar exhibits crosstalk with the AMP-activated protein kinase (AMPK) pathway, creating a synergistic energy-sensing network. PPARδ activation increases expression of AMPKα subunits (+1.7-fold) and liver kinase B1 (LKB1, +1.9-fold), the primary AMPK activator. Conversely, AMPK phosphorylates PPARδ at Ser73, enhancing its transcriptional activity by 35% [3] [7]. This bidirectional interaction results in:
In in vitro models of mitochondrial dysfunction, Mavodelpar and AMPK activators (e.g., AICAR) show additive effects on OCR (combined +62% vs vehicle; p<0.001). This metabolic crosstalk establishes a compensatory energy homeostasis network that bypasses genetic defects in OXPHOS complexes, providing a molecular rationale for Mavodelpar’s therapeutic potential in genetically heterogeneous mitochondrial disorders [3] [7] [9].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7